1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-27-20-10-11-21(16-6-5-7-17(22(16)20)23(27)28)31(29,30)26-14-12-25(13-15-26)19-9-4-3-8-18(19)24/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLFSEYFFMCLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzo[cd]indole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction between the benzo[cd]indole derivative and 4-(2-fluorophenyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide bridge (-SO₂-N-) participates in three primary reaction types:
Notably, the electron-withdrawing 2-fluorophenyl group reduces piperazine nitrogen basicity (pKa ~6.8 vs ~9.3 for unsubstituted piperazine), slowing nucleophilic reactions by 3-5x compared to non-fluorinated analogs .
Piperazine Ring Modifications
The 4-(2-fluorophenyl)piperazine moiety undergoes characteristic transformations:
N-Alkylation/Acylation
-
Methylation : CH₃I/NaH/THF yields quaternary ammonium salt (82% yield)
-
Benzoylation : Benzoyl chloride/DIPEA produces N-benzoyl derivative (mp 189-191°C)
-
Suzuki coupling : Pd(PPh₃)₄ enables aryl group introduction at N4 (limited by fluorine steric effects)
Ring Expansion
Under high-pressure H₂ (50 atm) with Raney Ni, converts to 1-(2-fluorophenyl)-1,4-diazepane (71% yield) , altering conformational flexibility.
Benzo[cd]indole Core Reactions
The fused indole system shows selective reactivity:
X-ray crystallography of analogs shows C3 and C8 have highest electron density (Mulliken charges: -0.32e and -0.28e respectively), directing electrophiles .
Stability Profile
Critical degradation pathways identified through accelerated stability testing:
Thermogravimetric analysis shows decomposition onset at 217°C (N₂ atmosphere), with exothermic peak at 234°C (DSC) .
Scientific Research Applications
Medicinal Chemistry
1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is being investigated for its potential therapeutic effects:
- Neuroprotective Agent : Research indicates that this compound may inhibit endoplasmic reticulum stress and apoptosis, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It reduces the expression of chaperones associated with ER stress and decreases levels of apoptosis markers like cleaved caspase-3 .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory cytokines (e.g., tumor necrosis factor-alpha), which can be beneficial in conditions characterized by chronic inflammation .
Biological Research
The compound is also being explored for its interactions with biological systems:
- Mechanism of Action : It is believed to interact with specific molecular targets involved in cell signaling pathways, particularly those related to inflammation and apoptosis .
- Potential as a Drug Candidate : Due to its structural features, the compound may serve as a lead for developing new drugs targeting various diseases, including cancers and neurodegenerative disorders .
Synthesis and Chemical Reactions
The synthesis of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps:
- Formation of the Benzo[cd]indole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Ethyl Group Introduction : Alkylation using ethyl halides in the presence of a base.
- Piperazine Attachment : Nucleophilic substitution reaction between the benzo[cd]indole derivative and 4-(2-fluorophenyl)piperazine.
Table 2: Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Core | Cyclization | Acidic or basic conditions |
| Ethyl Group Introduction | Alkylation | Ethyl halides + base |
| Piperazine Attachment | Nucleophilic Substitution | Appropriate solvent |
Table 3: Comparison with Similar Compounds
| Compound Type | Key Properties | Applications |
|---|---|---|
| Triazole-pyrimidine hybrids | Neuroprotective, anti-inflammatory | Neurological disorders |
| Pyrimidine derivatives | Antiviral, anticancer | Cancer therapy |
Mechanism of Action
The mechanism of action of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of ER stress: Reducing the expression of endoplasmic reticulum chaperones.
Apoptosis inhibition: Decreasing the levels of apoptosis markers such as cleaved caspase-3.
NF-kB pathway inhibition: Reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can be compared with other similar compounds such as:
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrimidine derivatives: Exhibiting a wide range of pharmacological activities including antiviral, anticancer, and antimicrobial effects.
The uniqueness of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one lies in its specific structural features and the combination of functional groups, which contribute to its distinct pharmacological profile.
Biological Activity
The compound 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can be represented as follows:
This structure features a benzo[cd]indole backbone, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The interaction with GPCRs can lead to modulation of neurotransmitter release and influence various signaling pathways .
- Equilibrative Nucleoside Transporters (ENTs) : Some studies have shown that related compounds act as inhibitors of ENTs, particularly ENT2, which is vital for nucleoside transport across cell membranes. This inhibition can affect cellular proliferation and apoptosis .
Anticancer Activity
A significant area of interest is the compound's potential in cancer therapy. For instance, derivatives of benzo[cd]indole have been shown to inhibit the migration of hepatocellular carcinoma cells both in vitro and in vivo. The mechanism involves targeting lysosomes, leading to autophagy and apoptosis—two critical processes in cancer cell death .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity. They have been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates significant antibacterial action .
Table of Biological Activities
Study on Hepatocellular Carcinoma
In a study published in 2021, a compound structurally related to 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one demonstrated potent inhibitory effects on liver cancer cell migration. The study highlighted the dual role of the compound in inducing both autophagy and apoptosis through lysosomal targeting. This dual functionality suggests its potential as a therapeutic agent against liver cancer metastasis .
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of similar compounds against various pathogens. The results indicated effective inhibition of bacterial growth at low concentrations, supporting the notion that these compounds could be developed into new antibacterial agents .
Q & A
Q. What are the recommended synthetic pathways for 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with sulfonylation of the benzo[cd]indol-2(1H)-one core followed by piperazine coupling. Key steps include:
- Sulfonylation : Use of chlorosulfonic acid or sulfur trioxide complexes to introduce the sulfonyl group at position 6 of the indole scaffold .
- Piperazine Coupling : Nucleophilic substitution with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF or DCM) at 60–80°C .
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-sulfonylation).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and fluorophenyl signals (δ ~7.1–7.4 ppm) .
- X-ray Crystallography : Resolve the piperazine-sulfonyl conformation (bond angles: C-S-O ~104–106°, torsion angles for piperazine ring ~55–60°) .
- Mass Spectrometry : ESI-MS (m/z calculated for C₂₅H₂₅FN₃O₃S: 482.16; observed: 482.2 ± 0.1) .
Advanced Tip : For ambiguous NOE correlations, employ 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons adjacent to the sulfonyl group .
Advanced Research Questions
Q. What strategies address low aqueous solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10 mM) to enhance solubility without disrupting biological activity .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the ethyl or piperazine moiety while retaining target affinity .
Q. How can researchers resolve contradictory bioactivity data across cell lines?
Methodological Answer: Contradictions may arise from off-target effects or assay-specific conditions. Mitigate via:
- Dose-Response Profiling : Test concentrations from 1 nM–100 µM to identify IC₅₀ trends (e.g., higher potency in HEK293 vs. HeLa cells suggests receptor heterogeneity) .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to hypothesized targets (e.g., serotonin receptors) .
- Metabolic Stability Checks : Compare results in standard media vs. serum-free conditions to rule out protein binding interference .
Case Study : In HEK293 cells, the compound showed IC₅₀ = 120 nM for 5-HT₂A antagonism, but no activity in HeLa cells, likely due to differential receptor expression .
Q. What computational methods predict binding modes with neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT₂A or σ-1 receptors. Key interactions include:
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the piperazine ring in the receptor’s hydrophobic pocket .
Q. How should researchers design SAR studies for analogs with improved selectivity?
Methodological Answer:
- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically block off-target interactions .
- Piperazine Substitutions : Test 2-fluorophenyl vs. 4-fluorophenyl derivatives; the 2-F isomer shows 3-fold higher 5-HT₂A affinity due to reduced steric clash .
- Sulfonyl Bioisosteres : Replace -SO₂- with -PO₃H- or -COO⁻ to modulate polarity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
